![molecular formula C17H15Br2NO5 B14187632 Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate CAS No. 918945-76-3](/img/structure/B14187632.png)
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine and nitro groups attached to a phenoxyphenyl moiety, which is further connected to a butanoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4-nitrophenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3,5-dibromo-4-nitrophenol.
Etherification: The dibromo-nitrophenol is then reacted with 4-bromophenol in the presence of a base to form 3,5-dibromo-4-(4-nitrophenoxy)phenol.
Esterification: Finally, the phenol derivative is esterified with methyl 4-bromobutanoate under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dibromo-4-hydroxyphenylacetate
- Methyl 3,5-dibromo-4-hydroxycinnamate
Uniqueness
Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate is unique due to the presence of both bromine and nitro groups on the phenoxyphenyl moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
918945-76-3 |
|---|---|
Molekularformel |
C17H15Br2NO5 |
Molekulargewicht |
473.1 g/mol |
IUPAC-Name |
methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate |
InChI |
InChI=1S/C17H15Br2NO5/c1-24-16(21)4-2-3-11-9-14(18)17(15(19)10-11)25-13-7-5-12(6-8-13)20(22)23/h5-10H,2-4H2,1H3 |
InChI-Schlüssel |
PRNDTETYOVZBKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



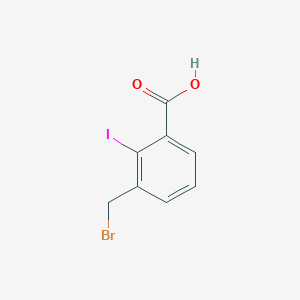
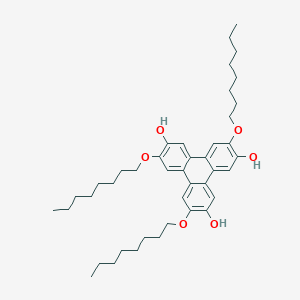
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)

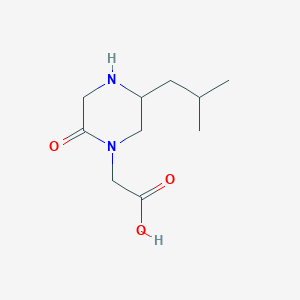
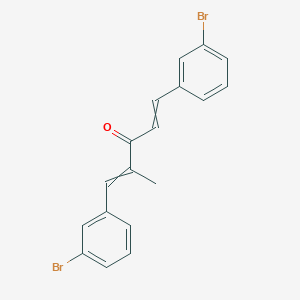

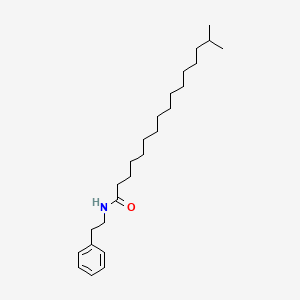
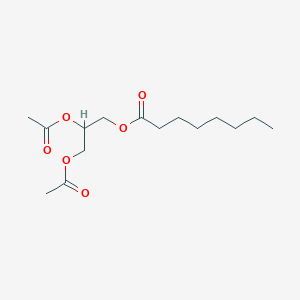
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


